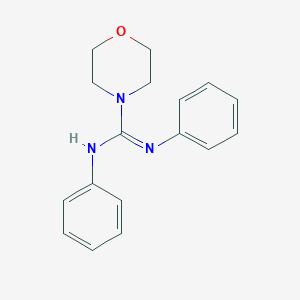
N,N'-diphenyl-4-morpholinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-diphenyl-4-morpholinecarboximidamide, also known as DPI, is a chemical compound that has been extensively studied in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N,N'-diphenyl-4-morpholinecarboximidamide selectively inhibits PKC by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N,N'-diphenyl-4-morpholinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, N,N'-diphenyl-4-morpholinecarboximidamide has been shown to induce apoptosis and inhibit cell proliferation. In the context of neurological disorders, N,N'-diphenyl-4-morpholinecarboximidamide has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-diphenyl-4-morpholinecarboximidamide in lab experiments is its selective inhibition of PKC, which allows for the study of specific signaling pathways involved in various cellular processes. However, one limitation of using N,N'-diphenyl-4-morpholinecarboximidamide is its potential off-target effects, which may affect the interpretation of results.
Future Directions
There are several future directions for the study of N,N'-diphenyl-4-morpholinecarboximidamide. One direction is the development of more selective PKC inhibitors that have fewer off-target effects. Another direction is the study of N,N'-diphenyl-4-morpholinecarboximidamide in the context of other diseases such as cardiovascular disease and diabetes, where PKC dysregulation has been implicated. Additionally, the development of N,N'-diphenyl-4-morpholinecarboximidamide as a potential therapeutic agent for cancer and neurological disorders warrants further investigation.
In conclusion, N,N'-diphenyl-4-morpholinecarboximidamide is a chemical compound that has been extensively studied in scientific research due to its selective inhibition of PKC. N,N'-diphenyl-4-morpholinecarboximidamide has been shown to have various biochemical and physiological effects, and its potential as a therapeutic agent for cancer and neurological disorders warrants further investigation.
Synthesis Methods
The synthesis of N,N'-diphenyl-4-morpholinecarboximidamide involves the reaction of N,N'-diphenylurea with morpholine and cyanogen bromide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N,N'-diphenyl-4-morpholinecarboximidamide has been extensively studied in scientific research due to its selective inhibition of PKC. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N,N'-diphenyl-4-morpholinecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N'-diphenyl-4-morpholinecarboximidamide has been studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease, where PKC dysregulation has been implicated.
properties
Product Name |
N,N'-diphenyl-4-morpholinecarboximidamide |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N,N//'-diphenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
InChI Key |
MMXNEXXYHXENLE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



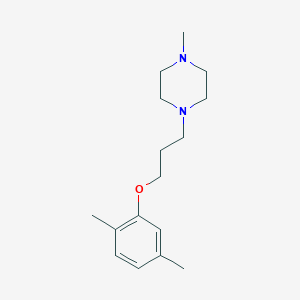
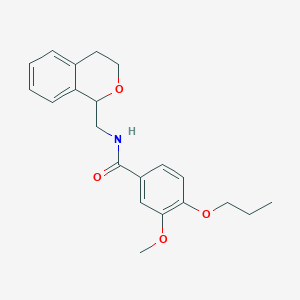
![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)
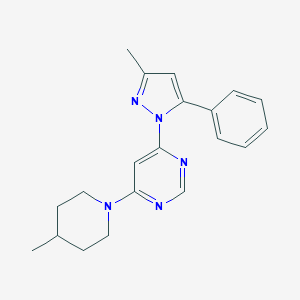
![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
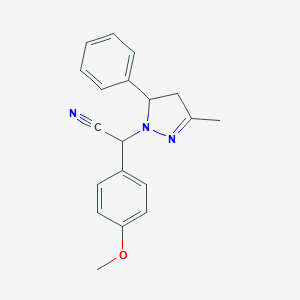
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)
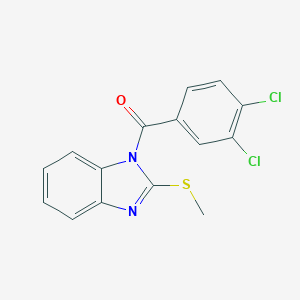
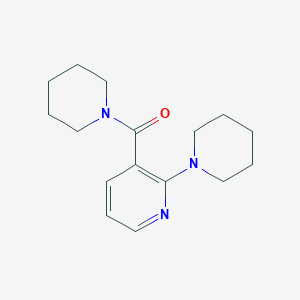
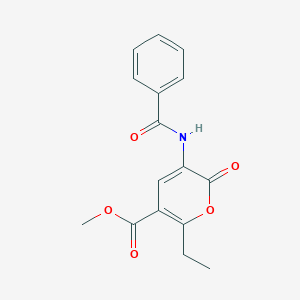
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)